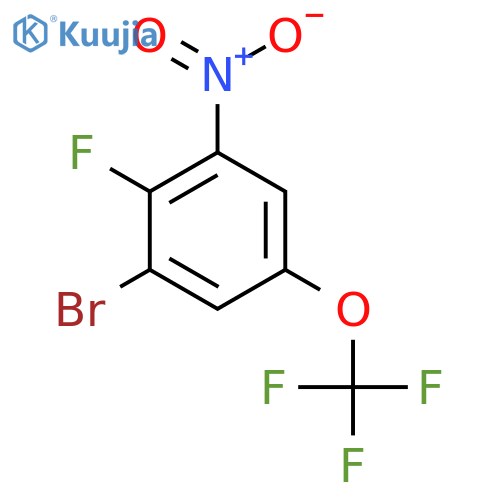Cas no 1804407-87-1 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene)

1804407-87-1 structure
商品名:1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
CAS番号:1804407-87-1
MF:C7H2BrF4NO3
メガワット:303.993295192719
CID:4977581
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
-
- インチ: 1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
- InChIKey: OBAUQRZLUUOXKG-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1)OC(F)(F)F)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 55
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016102-250mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |
1804407-87-1 | 97% | 250mg |
504.00 USD | 2021-06-25 | |
| Alichem | A013016102-500mg |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |
1804407-87-1 | 97% | 500mg |
863.90 USD | 2021-06-25 | |
| Alichem | A013016102-1g |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene |
1804407-87-1 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1804407-87-1 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
